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Compound of Interest

Compound Name: 5-lodothiophene-2-carbonitrile

Cat. No.: B178046

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials
science, the strategic selection of starting materials is paramount. 5-lodothiophene-2-
carbonitrile stands out as a highly valuable heterocyclic intermediate. Its structure, featuring a
thiophene ring functionalized with a nitrile group and an iodine atom at electronically distinct
positions (C2 and C5, respectively), offers a powerful combination of reactivity and stability. The
thiophene core is a well-established pharmacophore found in numerous FDA-approved drugs,
prized for its ability to act as a bioisostere of a benzene ring while possessing unique electronic
properties.[1]

The true synthetic power of this molecule lies in the orthogonal reactivity of its functional
groups. The iodine atom serves as an excellent leaving group, pre-activated for a host of
palladium-catalyzed cross-coupling reactions. This reactivity is significantly higher than its
bromine or chlorine analogs, a direct consequence of the lower carbon-iodine (C-I) bond
dissociation energy.[2] This allows for the facile formation of new carbon-carbon and carbon-
heteroatom bonds under milder conditions. Simultaneously, the nitrile group can be hydrolyzed,
reduced, or elaborated into various other functionalities, providing a secondary handle for
molecular diversification. This guide offers an in-depth analysis of the synthesis, reactivity, and
application of 5-lodothiophene-2-carbonitrile for researchers, chemists, and drug
development professionals.

Physicochemical and Spectroscopic Profile
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Accurate characterization is the bedrock of reproducible chemical synthesis. The identity and
purity of 5-lodothiophene-2-carbonitrile are typically confirmed through a combination of
physical measurements and spectroscopic analysis.

Physical and Chemical Properties

The fundamental properties of 5-lodothiophene-2-carbonitrile are summarized below,
providing essential data for handling and reaction setup.

Property Value Source(s)
CAS Number 18945-81-8 [31[4]
Molecular Formula CsHz2INS [5]
Molecular Weight 235.05 g/mol [51[6]
Appearance Brown crystal powder [2]

Melting Point 141-144 °C [2]

Density ~2.14 g/cm3 [7]

Storage 2-8°C, under inert atmosphere [2]

Spectroscopic Signature for Structural Verification

Spectroscopic methods like NMR, IR, and Mass Spectrometry provide an unambiguous
fingerprint of the molecule.[8][9]

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to be simple, showing two
doublets in the aromatic region (typically & 7.0-8.0 ppm). These signals correspond to the
two protons on the thiophene ring at the C3 and C4 positions. The coupling constant
between these two protons (J-value) would be characteristic of ortho-coupling in a thiophene
system.

e 13C NMR Spectroscopy: The carbon NMR spectrum will show five distinct signals
corresponding to the five carbon atoms in the molecule. Key signals would include the
carbon bearing the iodine (C5), the carbon of the nitrile group (C=N), the carbon attached to
the nitrile (C2), and the two CH carbons of the thiophene ring (C3 and C4). The chemical
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shift of the carbon attached to the iodine will be significantly influenced by the heavy atom
effect.

« Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional
groups. A strong, sharp absorption band is expected in the range of 2220-2240 cm~1, which
is characteristic of a nitrile (C=N) stretching vibration. Other bands will correspond to the C-H
and C=C stretching of the aromatic thiophene ring.

e Mass Spectrometry (MS): The mass spectrum will show a molecular ion (M*) peak at m/z =
235, corresponding to the molecular weight of the compound. The isotopic pattern will be
characteristic of a molecule containing one iodine atom and one sulfur atom.

Synthesis and lodination Strategy

The preparation of 5-lodothiophene-2-carbonitrile typically involves the direct electrophilic
iodination of the precursor, 2-thiophenecarbonitrile. The electron-donating nature of the
thiophene ring sulfur atom directs electrophilic substitution to the C5 position, which is sterically
unhindered.

Several methods exist for the iodination of thiophene derivatives.[10] A common and effective
approach utilizes N-lodosuccinimide (NIS) as the iodine source, often in the presence of a
catalytic amount of a strong acid like p-toluenesulfonic acid (TSOH) in a suitable solvent.[10]
Alternative methods for direct iodination may involve iodine in the presence of an oxidizing
agent, such as mercuric oxide or mineral acids, though these are often less favored due to
environmental and safety concerns.[11][12]

Workflow for Synthesis of 5-lodothiophene-2-
carbonitrile
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Caption: A generalized workflow for the synthesis of 5-lodothiophene-2-carbonitrile.
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Representative Experimental Protocol: lodination of 2-
Thiophenecarbonitrile

¢ Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-
thiophenecarbonitrile (1.0 eq) and a suitable solvent such as acetonitrile or dichloromethane.

o Reagent Addition: Add N-lodosuccinimide (NIS) (1.1 eq) to the solution in one portion.

e Initiation: Stir the mixture at room temperature. The reaction progress can be monitored by
Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

o Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of
sodium thiosulfate (NazS203) to consume any unreacted iodine.

o Extraction: Transfer the mixture to a separatory funnel and extract the product with an
organic solvent (e.g., ethyl acetate or dichloromethane).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a), filter, and concentrate under reduced pressure.

« |solation: Purify the resulting crude solid by recrystallization from a suitable solvent system
(e.g., ethanol/water) or by column chromatography on silica gel to yield pure 5-
lodothiophene-2-carbonitrile.

Core Reactivity: A Gateway to Molecular Complexity

The primary utility of 5-lodothiophene-2-carbonitrile in synthetic chemistry stems from its
high reactivity in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly
weaker than C-Br or C-Cl bonds, making it more susceptible to oxidative addition by a Pd(0)
catalyst, which is often the rate-determining step in the catalytic cycle.[2][13] This enhanced
reactivity allows for couplings to occur under milder conditions, with lower catalyst loadings,
and often in higher yields.[2]
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Caption: Versatility of 5-lodothiophene-2-carbonitrile in cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an
organoboron species, is a cornerstone of modern synthesis.[13][14] 5-lodothiophene-2-
carbonitrile is an excellent substrate for this reaction, readily coupling with a wide variety of
aryl, heteroaryl, and vinyl boronic acids or esters.

Representative Protocol: Suzuki-Miyaura Coupling

e Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or
Nitrogen), add 5-lodothiophene-2-carbonitrile (1.0 eq), the desired boronic acid or ester
(1.2-1.5 eq), and a base such as potassium phosphate (KsPOa) or potassium carbonate
(K2CO0O3) (2.0-3.0 eq).

o Catalyst Addition: Add the palladium catalyst, for example,
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (1-5 mol%), or a combination of a
palladium source like Pdz(dba)s and a suitable ligand (e.g., XPhos).[15]
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» Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-
dioxane/water or DMF.

o Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the
starting material is consumed (monitored by TLC or LC-MS).

» Work-up: Cool the reaction to room temperature, dilute with water, and extract with an
organic solvent (e.g., ethyl acetate).

 Purification: Wash the combined organic layers with brine, dry over anhydrous Na:=SOa4, filter,
and concentrate. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is an efficient method for forming a C(sp?)-C(sp) bond between an
aryl halide and a terminal alkyne.[16][17] This reaction is invaluable for synthesizing conjugated
enynes and arylalkynes, which are important structures in materials science and medicinal
chemistry. The reaction typically requires a palladium catalyst and a copper(l) co-catalyst.[17]

Representative Protocol: Sonogashira Coupling

o Reaction Setup: To a Schlenk flask under an inert atmosphere, add 5-lodothiophene-2-
carbonitrile (1.0 eq), a palladium catalyst such as Bis(triphenylphosphine)palladium(ll)
dichloride [PdCI2(PPhs)z] (1-5 mol%), and a copper(l) co-catalyst like copper(l) iodide (Cul)
(2-10 mol%).[18]

e Solvent and Base: Add a degassed solvent, typically an amine base like triethylamine (TEA)
or diisopropylamine (DIPA), which also serves as the base for the reaction. Anhydrous THF
or DMF can also be used as a co-solvent.

o Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture.

» Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until
completion.

o Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove
catalyst residues, washing with an organic solvent.
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 Purification: Concentrate the filtrate and purify the crude product by column chromatography
to yield the desired alkynyl-thiophene product.

Applications in Drug Discovery and Medicinal
Chemistry

Thiophene-containing molecules are prevalent in pharmaceuticals due to their favorable
pharmacological profiles.[1][19] The 2-aminothiophene scaffold, in particular, is a privileged
structure found in agents with a broad range of biological activities, including antiproliferative,
antiviral, and antibacterial properties.[20][21] 5-lodothiophene-2-carbonitrile serves as a key
precursor to these and other complex thiophene derivatives. Through cross-coupling reactions,
diverse aryl and heteroaryl groups can be introduced at the 5-position, enabling systematic
Structure-Activity Relationship (SAR) studies. Furthermore, the nitrile group can be transformed
into an amine, carboxylic acid, or tetrazole, providing access to a wide array of potential drug
candidates.[22]

Safety, Handling, and Storage

As a reactive chemical intermediate, 5-lodothiophene-2-carbonitrile requires careful
handling.

o Hazard Identification: The compound is classified as toxic if swallowed or in contact with
skin, and fatal if inhaled. It causes skin and serious eye irritation and is suspected of causing
cancer.[23] It is also very toxic to aquatic life with long-lasting effects.[23]

» Handling: Work in a well-ventilated fume hood.[23] Wear appropriate Personal Protective
Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid
generating dust.[24]

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.[2][23] Storage under an inert atmosphere (e.g.,
Argon or Nitrogen) is recommended to maintain purity and prevent degradation.

o First Aid: In case of skin contact, wash immediately with plenty of soap and water.[25] For
eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to
fresh air. If swallowed, seek immediate medical attention.[23][25]
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Conclusion

5-lodothiophene-2-carbonitrile is a quintessential example of a modern synthetic building
block, offering chemists a reliable and versatile platform for molecular construction. Its high
reactivity in palladium-catalyzed cross-coupling reactions, driven by the labile carbon-iodine
bond, allows for the efficient synthesis of complex biaryl and alkynyl thiophene structures. This,
combined with the synthetic versatility of the nitrile group, makes it an indispensable tool for
researchers in drug discovery, medicinal chemistry, and materials science. A thorough
understanding of its properties, synthesis, and reactivity empowers scientists to leverage this
potent intermediate to its full potential in the pursuit of novel and impactful chemical entities.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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